Cas no 320367-02-0 (4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy)-)

4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy)-
- 4-amino-7-benzyloxy-6-methoxyquinazoline
- 320367-02-0
- SCHEMBL4419576
- AS-65204
- W19439
- VMA36702
- AKOS037645955
- 4-Amino-6-methoxy-7-benzyloxyquinazoline
- 7-(benzyloxy)-6-methoxyquinazolin-4-amine
- 6-methoxy-7-phenylmethoxyquinazolin-4-amine
- DB-349152
-
- Inchi: InChI=1S/C16H15N3O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,17,18,19)
- InChI Key: OWBLYLYWYYGACD-UHFFFAOYSA-N
- SMILES: COC1=C(C=C2C(=C1)C(=NC=N2)N)OCC3=CC=CC=C3
Computed Properties
- Exact Mass: 281.11655
- Monoisotopic Mass: 281.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 70.3Ų
Experimental Properties
- PSA: 70.26
4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM456241-100mg |
7-(benzyloxy)-6-methoxyquinazolin-4-amine |
320367-02-0 | 95%+ | 100mg |
$186 | 2022-09-01 | |
Aaron | AR01DJHJ-100mg |
7-(benzyloxy)-6-methoxyquinazolin-4-amine |
320367-02-0 | 95% | 100mg |
$240.00 | 2023-12-14 | |
A2B Chem LLC | AX10299-100mg |
7-(benzyloxy)-6-methoxyquinazolin-4-amine |
320367-02-0 | 95% | 100mg |
$249.00 | 2024-04-20 | |
A2B Chem LLC | AX10299-5mg |
7-(benzyloxy)-6-methoxyquinazolin-4-amine |
320367-02-0 | 95 | 5mg |
$118.00 | 2024-04-20 | |
A2B Chem LLC | AX10299-2mg |
7-(benzyloxy)-6-methoxyquinazolin-4-amine |
320367-02-0 | 95 | 2mg |
$86.00 | 2024-04-20 | |
A2B Chem LLC | AX10299-1mg |
7-(benzyloxy)-6-methoxyquinazolin-4-amine |
320367-02-0 | 95 | 1mg |
$73.00 | 2024-04-20 | |
A2B Chem LLC | AX10299-250mg |
7-(benzyloxy)-6-methoxyquinazolin-4-amine |
320367-02-0 | 95% | 250mg |
$460.00 | 2024-04-20 | |
Chemenu | CM456241-250mg |
7-(benzyloxy)-6-methoxyquinazolin-4-amine |
320367-02-0 | 95%+ | 250mg |
$337 | 2022-09-01 | |
A2B Chem LLC | AX10299-10mg |
7-(benzyloxy)-6-methoxyquinazolin-4-amine |
320367-02-0 | 95 | 10mg |
$135.00 | 2024-04-20 | |
eNovation Chemicals LLC | D656339-5g |
4-amino-7-benzyloxy-6-methoxyquinazoline |
320367-02-0 | 95% | 5g |
$1500 | 2023-08-31 |
4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy)- Related Literature
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Additional information on 4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy)-
4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy) (CAS No. 320367-02-0)
The compound 4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy), with the CAS registry number 320367-02-0, is a highly specialized organic compound belonging to the quinazolinamine class. This molecule has garnered significant attention in recent years due to its unique structural features and promising applications in various fields, particularly in pharmacology and materials science. The quinazolinamine core of this compound is a bicyclic structure that forms the basis for numerous bioactive molecules, making it a focal point in contemporary chemical research.
Recent studies have highlighted the potential of 4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy) as a lead compound in drug discovery. Its structure incorporates two key functional groups: the methoxy group at position 6 and the phenylmethoxy group at position 7. These substituents not only enhance the molecule's stability but also contribute to its bioavailability and pharmacokinetic properties. Researchers have demonstrated that these groups play a crucial role in modulating the compound's interaction with biological targets, such as enzymes and receptors.
The synthesis of 4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy) involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the phenylmethoxy group is particularly challenging and requires precise control over reaction conditions to ensure high yields and purity. This has led to advancements in catalytic asymmetric synthesis, which are now being explored for broader applications in medicinal chemistry.
In terms of pharmacological activity, 4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy) has shown potent inhibitory effects against several disease-related enzymes. For instance, recent experiments have revealed its ability to inhibit kinases involved in cancer progression, making it a potential candidate for anti-cancer drug development. Additionally, its quinazolinamine core has been linked to anti-inflammatory and antioxidant properties, further expanding its therapeutic potential.
The structural versatility of 4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy) also makes it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has been exploited in the development of novel sensors and catalysts. Researchers have reported that the phenylmethoxy group enhances the molecule's electronic properties, enabling it to function effectively in these roles.
Looking ahead, ongoing studies aim to further optimize the properties of 4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy) through structural modifications. By introducing additional functional groups or altering existing ones, scientists hope to enhance its bioactivity and applicability across diverse fields. These efforts are supported by cutting-edge computational tools that allow for precise modeling and prediction of molecular behavior.
In conclusion, 4-Quinazolinamine, 6-methoxy-7-(phenylmethoxy) (CAS No. 320367-02-0) stands as a testament to the ingenuity of modern chemical research. Its unique structure, coupled with its versatile functional groups, positions it as a key player in both therapeutic development and materials innovation. As research continues to uncover new dimensions of its potential, this compound is poised to make significant contributions to science and medicine in the years to come.
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